3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Overview
Description
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate is a complex organic compound that features a benzisothiazole moiety linked to a phenylpropenoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate typically involves the following steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative under oxidative conditions.
Coupling with Phenylpropenoate: The benzisothiazole intermediate is then coupled with a phenylpropenoate derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the double bond in the phenylpropenoate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield saturated derivatives .
Scientific Research Applications
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes involved in apoptosis. The compound can inhibit the activity of these enzymes, thereby modulating the apoptotic pathway and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1,2-benzisothiazol-3-one-derived 1,2,3-triazoles: These compounds also feature a benzisothiazole moiety and have been studied for their enzyme inhibitory properties.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share structural similarities and have been explored for their pharmacological activities.
Uniqueness
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate is unique due to its specific combination of a benzisothiazole moiety with a phenylpropenoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c25-21(14-13-16-7-2-1-3-8-16)28-18-10-6-9-17(15-18)23-22-19-11-4-5-12-20(19)29(26,27)24-22/h1-15H,(H,23,24)/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHPCHXJRUCTAM-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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